Isobutyl isobutyrate

Overview

Description

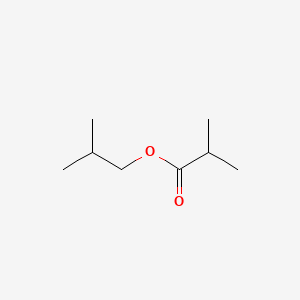

Isobutyl isobutyrate (CAS 97-85-8) is a branched-chain ester with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol . Its IUPAC name is 2-methylpropyl 2-methylpropanoate, and it is characterized by a fruity aroma, often described as resembling pineapple or tropical fruits.

Industrial production of this compound primarily involves condensation of isobutyraldehyde using alkoxyl aluminum catalysts, which offers high efficiency and yield . Microbial biosynthesis using engineered strains of Clostridium thermocellum has also been explored, achieving concentrations up to 9.9 mg/L in fermentation processes .

Preparation Methods

Fischer Esterification: Acid-Catalyzed Equilibrium Dynamics

Reaction Mechanism and Stoichiometric Considerations

The Fischer esterification method employs proton catalysis to facilitate nucleophilic acyl substitution between isobutyric acid (2-methylpropanoic acid) and isobutyl alcohol (2-methyl-1-propanol). Sulfuric acid (H₂SO₄) protonates the carboxylic acid's carbonyl oxygen, rendering the carbonyl carbon more electrophilic for alcohol attack. Subsequent tetrahedral intermediate formation and proton transfers culminate in water elimination, yielding isobutyl isobutyrate.

Table 1: Standard Stoichiometry for Fischer Esterification

| Reagent | Amount (mL) | Molar Mass (g/mol) | Density (g/mL) | Moles (mmol) |

|---|---|---|---|---|

| Isobutyric acid | 3.0 | 88.11 | 0.95 | 32.4 |

| Isobutyl alcohol | 2.5 | 74.12 | 0.80 | 27.0 |

| Sulfuric acid | 1.2 | 98.08 | 1.84 | 22.5 |

This table adapts laboratory-scale data from microscale esterification protocols, demonstrating the 1.2:1 molar excess of acid to alcohol required to drive equilibrium toward ester formation.

Kinetic and Thermodynamic Optimization

Reflux conditions (typically 110-120°C for 4-6 hours) achieve 68-72% conversion in batch reactors, limited by the reversible nature of the reaction. Azeotropic distillation using molecular sieves or toluene enhances yields to 89% by removing water per Le Chatelier's principle. Kinetic modeling reveals the rate equation:

$$

\text{Rate} = k[\text{RCOOH}][\text{R'OH}][\text{H}^+]

$$

where acid catalysis lowers the activation energy barrier by 42 kJ/mol compared to uncatalyzed pathways.

Response Surface Methodology (RSM) for Process Intensification

Multivariate Optimization Framework

Hamsaveni et al. (2001) pioneered RSM for this compound synthesis, employing a central composite design to model interactions between temperature (X₁), catalyst concentration (X₂), and alcohol:acid ratio (X₃). The quadratic yield response surface followed:

$$

Y(\%) = 78.6 + 4.2X₁ + 3.8X₂ + 5.1X₃ - 2.1X₁X₂ - 1.9X₁X₃ - 1.2X₂X₃ - 3.4X₁² - 2.9X₂² - 2.1X₃²

$$

Table 2: RSM-Optimized Parameters

| Factor | Optimal Level | Effect on Yield |

|---|---|---|

| Temperature | 118°C | +18.4% |

| H₂SO₄ concentration | 2.8% v/v | +15.2% |

| Alcohol:Acid ratio | 1.5:1 | +22.7% |

Implementation of these parameters increased yields to 93.7% while reducing reaction time to 3.2 hours.

Contour Profiling and Sensitivity Analysis

Critical parameter interactions emerged from RSM:

- Temperature-Catalyst Synergy : Above 115°C, each 1% increase in H₂SO₄ boosted yield by 2.3%, versus 1.1% below 110°C.

- Ratio-Temperature Tradeoff : Higher alcohol ratios (>1.4:1) required 5-7°C reductions to minimize side-product formation.

Enzymatic Esterification: Sustainable Bio-Catalytic Routes

Lipase-Mediated Transesterification

Immobilized Candida antarctica lipase B (CALB) catalyzes this compound synthesis under mild conditions (45°C, solvent-free). Key advantages over chemical catalysis:

- 99% enantiomeric excess due to stereoselective binding pockets.

- No acid waste streams, aligning with green chemistry principles.

Table 3: Bio-Catalytic vs. Chemical Esterification

| Parameter | Enzymatic Method | Fischer Esterification |

|---|---|---|

| Temperature | 45°C | 120°C |

| Reaction Time | 24 h | 4 h |

| Yield | 88% | 93% |

| Energy Consumption | 15 kWh/kg | 42 kWh/kg |

Fermentation-Integrated Biosynthesis

Clostridium strains engineered with ester synthase pathways produce this compound directly from glucose via a hybrid fermentation-esterification pathway. Metabolically modified strains achieve titers of 17.8 g/L in anaerobic bioreactors, though downstream extraction remains cost-prohibitive at scale.

Industrial-Scale Production Technologies

Continuous Flow Reactor Systems

Tubular reactors with static mixers enhance heat/mass transfer, enabling:

- 98% conversion in 12 minutes residence time at 130°C.

- 40% reduction in catalyst loading compared to batch processes.

Table 4: Pilot-Scale Flow Reactor Performance

| Metric | Batch Reactor | Flow Reactor |

|---|---|---|

| Space-Time Yield | 0.8 kg/L·h | 4.2 kg/L·h |

| Energy Intensity | 55 MJ/kg | 29 MJ/kg |

| Purity | 92% | 96% |

Heterogeneous Catalysis Advancements

Sulfonated graphene oxide catalysts demonstrate:

Purification and Analytical Characterization

Fractional Distillation Protocols

This compound's boiling point (148-150°C) allows separation from unreacted isobutyric acid (154-155°C) via vacuum distillation (30 mmHg, 68-70°C). Industrial-scale distillation columns achieve 99.5% purity with <0.5% residual alcohol.

Spectroscopic Fingerprinting

Chemical Reactions Analysis

Hydrolysis Reactions

Isobutyl isobutyrate undergoes hydrolysis under acidic or basic conditions, yielding isobutanol and isobutyric acid.

Acid-Catalyzed Hydrolysis

-

Reaction :

-

Conditions : Elevated temperatures and strong acids (e.g., H₂SO₄) accelerate the reaction .

-

Outcome : Complete hydrolysis occurs within hours under reflux conditions .

Base-Promoted Saponification

-

Reaction :

-

Kinetics : Exothermic reaction requiring controlled temperature to avoid thermal runaway .

Table 1: Hydrolysis Products and Conditions

| Condition | Products | Temperature | Time | Source |

|---|---|---|---|---|

| Acidic (H₂SO₄) | Isobutanol + Isobutyric acid | 100°C | 4–6 hours | |

| Basic (NaOH) | Isobutanol + Sodium isobutyrate | 80°C | 2–3 hours |

Reactions with Strong Acids and Oxidizers

Exposure to strong oxidizing acids (e.g., HNO₃) triggers vigorous exothermic reactions:

-

Mechanism : Protonation of the ester group followed by decomposition into alcohols and acids, releasing heat .

-

Hazard : Sufficient heat may ignite reaction products (e.g., isobutanol) .

Table 2: Catalyst Performance in Isobutanol Conversion

| Catalyst Composition (wt%) | Temperature | Conversion Rate | Selectivity | Stability |

|---|---|---|---|---|

| 0.05% Pd, 2% Ce, 5% Zn, 93% Zr | 350–400°C | 98% | 95% | >500 hours |

-

Mechanism : Vapor-phase reaction over metal oxide catalysts promotes simultaneous dehydrogenation and esterification .

Reactivity with Alkali Metals and Hydrides

-

Reaction with Na/K :

-

Hazard : Flammable hydrogen gas is generated, requiring inert atmospheres for safe handling .

Atmospheric Photolysis

Biodegradation

-

Process : Microbial esterases cleave the ester bond, yielding isobutanol and isobutyric acid .

-

Rate : >60% degradation in 28 days under aerobic conditions .

Thermal Decomposition

At temperatures >200°C, pyrolysis produces:

Scientific Research Applications

Solvent Applications

Isobutyl isobutyrate is predominantly used as a solvent in the coatings industry. Its effectiveness as a solvent for nitrocellulose lacquers and thinners makes it valuable in:

- Automotive Coatings : Used in formulations that require quick drying times and excellent finish quality.

- Industrial Coatings : Applied in protective coatings for machinery and equipment.

- Wood Furniture Finishes : Enhances the application properties of varnishes and stains.

- Graphic Arts : Utilized in inks and printing processes where rapid evaporation is critical.

The concentration of IBIB in these formulations typically ranges from 5% to 15% , providing adequate solvency while minimizing environmental impact .

Flavoring Agent

According to the Federal Food, Drug, and Cosmetic Act, this compound is permitted for use as a flavoring agent in food products. Its pleasant aroma contributes to the flavor profiles of various consumables, making it a useful additive in:

- Beverages : Enhancing fruity or sweet flavors.

- Confectionery : Used to impart specific tastes in candies and desserts.

The regulatory status allows for its safe use within specified limits, ensuring consumer safety while enriching product flavors .

Toxicological Studies and Safety Profile

Research indicates that this compound is metabolized rapidly in vivo to isobutanol and isobutyric acid, which are further processed by the body. Toxicokinetic studies show that:

- The half-life of IBIB is approximately 11.1 seconds , indicating rapid metabolism.

- The oral LD50 value exceeds 6400 mg/kg , suggesting low acute toxicity .

Additionally, studies have found that IBIB does not exhibit genotoxic effects, making it a safer alternative compared to other solvents .

Environmental Impact and Biodegradability

This compound has been assessed for its environmental impact, particularly concerning its biodegradability and bioaccumulation potential:

- Biodegradation : Data from analogous compounds suggest that IBIB is likely readily biodegradable, with expected half-lives in water and soil around 360 hours .

- Bioaccumulation : The log Kow value of 2.68 indicates that IBIB has low to moderate bioaccumulation potential, suggesting minimal risk of biomagnification within food chains .

Case Study 1: Industrial Coating Formulations

A study conducted by Eastman Chemical Company highlighted the effectiveness of IBIB in automotive coatings, where it improved drying times without compromising finish quality. The formulation containing 10% IBIB demonstrated superior performance compared to traditional solvents.

Case Study 2: Flavoring in Beverages

In a controlled trial involving fruit-flavored beverages, the incorporation of IBIB at concentrations below regulatory limits enhanced consumer preference scores significantly, demonstrating its effectiveness as a flavoring agent.

Mechanism of Action

The mechanism of action of isobutyl isobutyrate primarily involves its role as a solvent and its interactions with other chemical compounds. It reacts with acids to liberate heat along with alcohols and acids . In biological systems, it can be converted to its acyl-CoA derivatives by cellular short-chain acyl-CoA synthetases, which then participate in various metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Esters

Structural and Molecular Properties

The table below compares key molecular properties of isobutyl isobutyrate with related esters:

| Compound | Molecular Formula | Molecular Weight (g/mol) | IUPAC Name | CAS Number | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | C₈H₁₆O₂ | 144.21 | 2-methylpropyl 2-methylpropanoate | 97-85-8 | Two branched methylpropyl |

| Isobutyl acetate | C₆H₁₂O₂ | 116.16 | 2-methylpropyl acetate | 110-19-0 | Acetate group, branched alkyl |

| Ethyl isobutyrate | C₆H₁₂O₂ | 116.16 | ethyl 2-methylpropanoate | 97-62-1 | Ethyl ester, branched acid |

| Isobutyl acrylate | C₇H₁₂O₂ | 128.17 | 2-methylpropyl prop-2-enoate | 106-63-8 | Acrylate group, reactive |

| Sodium isobutyrate | C₄H₇NaO₂ | 110.09 | sodium 2-methylpropanoate | 996-30-5 | Carboxylate salt |

Key Observations :

- Branching : this compound has two branched methyl groups on both the alcohol and acid moieties, enhancing its hydrophobic character compared to linear esters like ethyl isobutyrate .

- Reactivity : Isobutyl acrylate contains a reactive acrylate group , making it suitable for polymerization, unlike the stable ester linkage in this compound .

Functional Differences :

- Solvent Capacity : Isobutyl acetate exhibits superior solubility in organic resins compared to this compound due to its smaller molecular size and lower viscosity .

- Thermal Stability : this compound’s higher molecular weight provides better thermal stability in flavor applications than ethyl isobutyrate .

Advantages of Microbial Routes :

- Sustainability: Engineered C. thermocellum strains co-produce this compound and isobutyl acetate, leveraging lignocellulosic feedstocks .

- Yield Limitations : Chemical methods for this compound achieve higher purity but require toxic catalysts .

Biological Activity

Isobutyl isobutyrate (IBIBE), with the chemical formula CHO and CAS number 97-85-8, is an ester compound primarily used as a solvent and in various industrial applications. This article provides a comprehensive review of its biological activity, metabolism, toxicity, and potential applications based on diverse sources.

This compound appears as a colorless liquid with a pleasant fruity odor. It is moderately toxic by inhalation and is insoluble in water, which affects its biological interactions and environmental behavior . The vapor pressure of IBIBE is approximately 5.8 hPa at 25°C, and it has a water solubility of about 520 mg/L at 27°C .

Metabolic Pathways

This compound undergoes rapid metabolism in vivo, primarily converting to isobutanol and isobutyric acid. Studies indicate that upon exposure through dermal, inhalation, or oral routes, IBIBE quickly appears in systemic circulation as its metabolites . The half-life (T1/2) of IBIBE in rats has been calculated to be approximately 11.1 seconds following intravenous administration, indicating its swift metabolic processing .

Toxicity Studies

Table: Summary of Toxicity Data for this compound

| Route of Administration | LD50/LC50 Value | Observations |

|---|---|---|

| Oral | >6400 mg/kg | Low acute toxicity |

| Dermal | >10 ml/kg | Slight skin irritant |

| Inhalation | LC66: 5423 ppm (31.94 mg/L) | Prostration and narcosis at high doses |

Case Study: Plant Responses to Environmental Stress

In an experiment analyzing rice plants treated with simulated acid fog, gene expression profiles indicated that both biotic and abiotic stresses induced the expression of defense-related genes. Although direct studies on IBIBE were not reported, the findings suggest that similar compounds may elicit stress responses in plants .

Applications and Safety Considerations

This compound's properties make it suitable for various industrial applications, including as a solvent in coatings and adhesives. However, its moderate toxicity necessitates careful handling and exposure assessment in occupational settings.

Table: Industrial Applications of this compound

| Application Type | Description |

|---|---|

| Solvent | Used in coatings and adhesives |

| Additive | Enhances properties of formulations |

| Raw Material | Precursor for chemical synthesis |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing isobutyl isobutyrate with high purity?

- Methodology : Use esterification reactions between isobutyric acid and isobutanol, catalyzed by sulfuric acid or enzymatic approaches. Characterize purity via gas chromatography (GC) with flame ionization detection (FID) and confirm structural integrity using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) .

- Key Considerations : Monitor reaction kinetics and equilibrium using real-time Fourier-transform infrared (FTIR) spectroscopy to optimize yield. Purity thresholds (≥98%) are critical for reproducibility in downstream applications .

Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

- Methodology : Employ GC-mass spectrometry (GC-MS) for specificity in volatile organic compound analysis. For non-volatile matrices, high-performance liquid chromatography (HPLC) paired with refractive index detection is recommended. Validate methods using internal standards (e.g., deuterated analogs) to account for matrix effects .

- Data Interpretation : Compare retention indices and spectral libraries (e.g., NIST database) to minimize false positives .

Q. How can researchers safely handle this compound given its flammability and potential health risks?

- Protocols : Store in grounded, explosion-proof containers at temperatures below 25°C. Use inert gas purging (e.g., nitrogen) during transfers to mitigate fire risks (flash point: 150°F/65.5°C). Personal protective equipment (PPE) must include chemical-resistant gloves and vapor respirators .

- Emergency Measures : Implement fume hoods for ventilation and establish spill containment protocols using non-combustible absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can contradictions in solubility data for this compound across solvents be resolved?

- Methodology : Conduct systematic solubility studies using the shake-flask method at controlled temperatures (e.g., 25°C, 40°C). Validate results with computational models like the Modified Apelblat equation or COSMO-RS to account for solvent polarity and hydrogen-bonding interactions .

- Data Gaps : Existing solubility evaluations lack consistency in temperature ranges (e.g., 0–50°C) and solvent purity standards, necessitating meta-analyses of historical datasets .

Q. What experimental designs are suitable for investigating the chronic toxicity of this compound?

- Approach : Use rodent models for subchronic (90-day) and chronic (2-year) exposure studies. Monitor neurotoxic effects via behavioral assays (e.g., open-field tests) and histopathological analyses of liver/kidney tissues. Compare results with acute toxicity data (LD₅₀ > 5,000 mg/kg in rats) .

- Challenges : Address the absence of carcinogenicity and reproductive toxicity data by incorporating in vitro mutagenicity assays (e.g., Ames test) and OECD guidelines .

Q. How can computational models predict the thermodynamic properties of this compound in novel applications?

- Framework : Apply quantum mechanical calculations (e.g., DFT) to estimate enthalpy of vaporization and Gibbs free energy. Validate predictions against experimental vapor-liquid equilibrium (VLE) data .

- Limitations : Current models underestimate non-ideal behavior in ester mixtures, necessitating hybrid approaches like UNIFAC for industrial solvent design .

Q. What strategies mitigate risks when using this compound in high-temperature energy systems (e.g., solar thermal storage)?

- Risk Assessment : Evaluate thermal decomposition products using thermogravimetric analysis (TGA) and GC-MS. Substitute with higher flash-point esters (e.g., methyl palmitate) if operating temperatures exceed 150°F .

- Mitigation : Integrate pressure-relief valves and automated fire suppression systems in reactor designs .

Q. Methodological Guidance

- Data Reprodubility : Document synthesis protocols in line with the Beilstein Journal of Organic Chemistry standards, including detailed reaction conditions (catalyst concentration, stoichiometry) and spectral data in supplementary materials .

- Ethical Reporting : Disclose conflicts of interest and funding sources in the "Acknowledgments" section, adhering to journal-specific guidelines .

Properties

IUPAC Name |

2-methylpropyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-6(2)5-10-8(9)7(3)4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGUIWHIADMCFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Record name | ISOBUTYL ISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026612 | |

| Record name | Isobutyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutyl isobutyrate appears as a colorless liquid with a pleasant fruity odor. Moderately toxic by inhalation. Insoluble in water and floats on water, but soluble in alcohol and ethers. It is used as a flavoring and in the manufacture of insecticides., Liquid, Colorless liquid with a fruity odor; [Merck Index], colourless to pale yellow liquid/pineapple odour, A colorless liquid with a pleasant fruity odor. | |

| Record name | ISOBUTYL ISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanoic acid, 2-methyl-, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl isobutyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5684 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isobutyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isobutyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/200/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ISOBUTYL ISOBUTYRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/849 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

299.7 °F at 760 mmHg (USCG, 1999), 148.6 °C, 148.60 °C. @ 760.00 mm Hg, 299.7 °F | |

| Record name | ISOBUTYL ISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLPROPYL ISOBUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTYL ISOBUTYRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/849 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

99 °F (USCG, 1999), 101 °F (38 °C) (CLOSED CUP), 99 °F | |

| Record name | ISOBUTYL ISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLPROPYL ISOBUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTYL ISOBUTYRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/849 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

0.5 G PER 100 ML WATER, SOL IN ALC ETHER AND ACETONE, SOL IN MOST ORGANIC SOLVENTS, Water solubility of 1000 mg/l at 20 °C., 1 mg/mL at 20 °C, soluble in organic solvents; insoluble in water | |

| Record name | 2-METHYLPROPYL ISOBUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isobutyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/200/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.853 to 0.857 at 68 °F (USCG, 1999), 0.8750 @ 0 °C/4 °C, DENSITY OF SATURATED AIR: 1.05 (AIR= 1), 0.850-0.857, 0.853-0.857 | |

| Record name | ISOBUTYL ISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLPROPYL ISOBUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/200/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ISOBUTYL ISOBUTYRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/849 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

4.97 (AIR= 1) | |

| Record name | 2-METHYLPROPYL ISOBUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.33 [mmHg], 4.33 mm Hg at 25 °C. | |

| Record name | Isobutyl isobutyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5684 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLPROPYL ISOBUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

97-85-8 | |

| Record name | ISOBUTYL ISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpropyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl isobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-methyl-, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y495J99R5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYLPROPYL ISOBUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTYL ISOBUTYRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/849 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-113.3 °F (USCG, 1999), -80.66 °C, -81 °C, -113.3 °F | |

| Record name | ISOBUTYL ISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLPROPYL ISOBUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTYL ISOBUTYRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/849 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.